4-Fluorobenzamidoxime
Description
Role of Amidoxime (B1450833) Functional Group in Chemical Transformations
The amidoxime functional group (-C(NOH)NH2) is a versatile moiety known for its ability to participate in a wide array of chemical transformations. It can act as a precursor for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles, which are important pharmacophores. cookechem.comlookchem.com Furthermore, the amidoxime group exhibits excellent chelating properties, enabling it to form stable complexes with a variety of metal ions. This characteristic is particularly useful in the development of metal-organic frameworks (MOFs) and other coordination compounds. libretexts.orguni-siegen.demsu.edu
Overview of 4-Fluorobenzamidoxime's Place in Synthetic and Advanced Materials Chemistry
This compound (B1310816) serves as a critical intermediate in the synthesis of more complex molecules. scientificlabs.com Its fluorinated phenyl ring and reactive amidoxime group make it a desirable starting material for creating compounds with tailored properties. cookechem.comlookchem.com In the realm of advanced materials, the ability of this compound to act as a ligand for metal centers has led to its use in the construction of functional materials. fluorochem.co.uklabsolu.ca The presence of fluorine can enhance the stability and modify the porous properties of materials like MOFs. nih.gov
Historical Context and Evolution of Amidoxime Chemistry Relevant to this compound
The study of amidoximes dates back to the 19th century, but their synthetic potential has been increasingly realized in recent decades. Initially, research focused on their fundamental reactivity and tautomeric nature. However, the discovery of their utility in forming heterocyclic systems and coordinating with metals broadened their application. The development of modern synthetic methods has made a wider range of substituted amidoximes, including this compound, more accessible for research and development.
Properties
IUPAC Name |
4-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPWUQRPLIJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988836 | |
| Record name | 4-Fluoro-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-78-8, 69113-32-2 | |
| Record name | 4-Fluorobenzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorobenzamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-Fluorobenzamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Fluorobenzamidoxime
Classical Synthesis Routes to Arylamidoximes
The formation of the amidoxime (B1450833) functional group (-C(NH₂)=NOH) from various precursors is a well-documented area of organic chemistry. These classical methods provide the foundation for the synthesis of 4-Fluorobenzamidoxime (B1310816).
The most common and direct route to this compound is the reaction of 4-fluorobenzonitrile (B33359) with hydroxylamine (B1172632). nih.gov This reaction is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. nih.govsorbonne-universite.fr Common bases include sodium carbonate and triethylamine (B128534). sorbonne-universite.frchemicalbook.com
The general mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. This process is usually conducted in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, often under reflux conditions to decrease reaction times, which can range from a few hours to 24 hours. nih.govsorbonne-universite.frchemicalbook.com The reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride and sodium carbonate in a water/ethanol mixture, for instance, can be refluxed for 1.5 hours to produce this compound in high yield. sorbonne-universite.fr A significant challenge in this synthesis is the potential formation of an amide by-product, an issue that can be influenced by the choice of solvent and reaction conditions. researchgate.netrsc.org
Table 1: Examples of Classical Synthesis Conditions for Amidoximes
| Starting Nitrile | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | Reflux, 1.5 h | 87% | sorbonne-universite.fr |
| 3-Bromo-4-fluorobenzonitrile | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 75°C, 24 h | - | chemicalbook.com |
| Aromatic Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Water/Ethanol | Sonication | Good | researchgate.net |
This table is interactive. Click on the headers to sort the data.
From Thioamides: Thioamides can react with hydroxylamine to yield amidoximes. In some cases, this method gives better results than starting from the corresponding nitrile. nih.gov
From Imidoyl Chlorides: Secondary amides can be converted to imidoyl chlorides using reagents like phosphorus pentachloride (PCl₅). These activated intermediates then react with hydroxylamine to form N-substituted amidoximes. rsc.org
Ring-Opening of Heterocycles: Certain nitrogen-containing heterocycles can be opened to yield amidoximes. For example, 1,2,4-oxadiazoles can be cleaved under basic conditions (e.g., aqueous NaOH) to form amidoximes. nih.gov Another approach involves the reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation, which allows for rapid synthesis in good yields. nih.gov
From Nitroalkanes: Primary nitroalkanes can react with magnesium or lithium amides in a one-step process to provide substituted amidoximes. nih.gov
Fluorination Techniques in Benzoic Acid Derivatives Leading to Precursors
The synthesis of this compound is contingent on the availability of its key precursor, 4-fluorobenzonitrile, or related fluorinated compounds. Fluorobenzoic acid and its derivatives are common starting points for generating these precursors. ontosight.ai
Modern fluorination methods often rely on transition-metal-catalyzed C-H activation. These techniques allow for the direct introduction of fluorine into an aromatic ring, often with high regioselectivity.
Palladium-Catalyzed Fluorination: Palladium catalysts can facilitate the ortho-fluorination of benzoic acid derivatives using a removable acidic amide as a directing group. This allows for the selective synthesis of mono- or difluorinated benzoic acids in high yields. beilstein-journals.orgresearchgate.net
Copper-Catalyzed Fluorination: Copper(I) iodide (CuI) can catalyze the fluorination of benzoic acid derivatives using a nucleophilic fluoride (B91410) source like silver fluoride (AgF). nih.gov This method also employs a directing group to guide the fluorine atom to the ortho position. beilstein-journals.orgnih.gov
A more traditional and industrial-scale method for producing 4-fluorobenzonitrile is through a halogen-exchange (Halex) reaction. This involves substituting a chlorine atom with a fluorine atom. For example, 4-chlorobenzonitrile (B146240) can be reacted with potassium fluoride (KF) in a high-boiling point aprotic solvent like 1,3-dimethyl-2-imidazolidone (DMI) at elevated temperatures (e.g., 280°C) to yield 4-fluorobenzonitrile. researchgate.net 2-chloro-4-fluorobenzoic acid can also be synthesized from 2-chloro-4-aminobenzonitrile via a diazotization reaction followed by hydrolysis. patsnap.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound primarily focuses on maximizing the yield while minimizing the formation of impurities, particularly the corresponding amide. Key parameters that are manipulated include the base, solvent, temperature, and reaction time.
Research into the synthesis of various arylamidoximes has shown that the choice of base and solvent system is critical. researchgate.netresearchgate.net While traditional methods often use sodium carbonate in refluxing ethanol-water, studies have explored other bases and conditions. For example, using triethylamine in water at room temperature has been presented as an efficient method. researchgate.nettandfonline.com The formation of the amide side-product is a known issue, particularly in alcohol solvents. researchgate.netrsc.org Careful control of reaction conditions and the use of alternative solvent systems, such as ionic liquids, have been investigated to suppress this side reaction and achieve a more selective synthesis of the desired amidoxime. rsc.org
Table 2: Optimization Parameters in Arylamidoxime Synthesis
| Parameter | Variation | Observation/Outcome | Reference |
|---|---|---|---|
| Base | Sodium Carbonate vs. Triethylamine | Triethylamine in water can provide good yields at room temperature. | researchgate.nettandfonline.com |
| Solvent | Ethanol/Water vs. Water | Using water as the primary solvent is a green approach that simplifies work-up. | researchgate.netresearchgate.net |
| Energy Source | Conventional Heating vs. Ultrasound | Ultrasound irradiation can significantly shorten reaction times and improve yields. | researchgate.net |
| Temperature | Room Temperature vs. Reflux | Refluxing decreases reaction time but may increase side products; room temperature reactions are possible. | nih.govsorbonne-universite.fr |
This table is interactive. Click on the headers to sort the data.
For the specific synthesis of this compound from 4-fluorobenzonitrile, a reported procedure using hydroxylamine hydrochloride and sodium carbonate in refluxing ethanol/water for 1.5 hours yielded the product at 87%. sorbonne-universite.fr This demonstrates that high yields are achievable under optimized classical conditions.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Key green strategies applied to the synthesis of arylamidoximes, including this compound, include:
Use of Water as a Solvent: Replacing organic solvents with water is a central tenet of green chemistry. An optimized protocol for arylamidoxime synthesis uses water as the solvent with triethylamine as the base at room temperature. researchgate.netresearchgate.nettandfonline.com This method offers advantages such as easier work-up, good yields, and short reaction times. researchgate.net
Ultrasonic Irradiation: The use of ultrasound as an energy source can accelerate chemical reactions. A rapid and efficient synthesis of amidoximes has been reported using ultrasound irradiation in a water/ethanol mixture, leading to shorter reaction times and good yields compared to conventional heating methods. researchgate.net
Biocatalysis: A novel biocatalytic method has been developed for the chemoselective reduction of amidoximes to amidines using enzymes from common vegetables or baker's yeast (Saccharomyces cerevisiae). nih.gov While this applies to the transformation of amidoximes rather than their synthesis, it highlights the potential of biocatalysis to create more sustainable pathways for related compounds, avoiding the need for metal catalysts. nih.gov
These approaches demonstrate a commitment to developing sustainable and efficient methods for the production of valuable chemical intermediates like this compound.
Chemical Reactivity and Transformation of 4 Fluorobenzamidoxime
Reactivity of the Amidoxime (B1450833) Moiety
The amidoxime group, -C(=NOH)NH2, is the primary center of reactivity in 4-Fluorobenzamidoxime (B1310816), characterized by the presence of multiple nucleophilic and electrophilic sites. Its behavior is a composite of its constituent amine and oxime functionalities.
Nucleophilic and Electrophilic Reactions
The amidoxime moiety possesses both nucleophilic and electrophilic characteristics. The nitrogen and oxygen atoms contain lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles.
| Reaction Type | Reagent Class | Reactive Site on Amidoxime | General Product Type |
|---|---|---|---|
| Nucleophilic Attack (on Amidoxime) | Electrophiles (e.g., Acyl Halides, Anhydrides) | Amino Group (-NH2), Oxime Oxygen (-OH) | O-acylated or N-acylated amidoxime derivatives |
| Electrophilic Attack (by Amidoxime) | Nucleophiles (e.g., Amines, Thiols) | Carbonyl-like Carbon (C=N) | Substituted amidine-type structures |
Redox Behavior and Oxidative Transformations
Redox reactions involve changes in the oxidation states of reactants through the transfer of electrons. wikipedia.org The amidoxime group in this compound can undergo oxidative transformations, a key reaction being its conversion into heterocyclic structures. A significant transformation is the oxidative cyclization to form 1,2,4-oxadiazoles. This process is crucial in synthetic chemistry for creating more complex molecules. yok.gov.tr The study of a compound's redox behavior can be accomplished using techniques like cyclic voltammetry, which can reveal irreversible oxidation and reduction events. rsc.org The rate and favorability of these redox reactions can be influenced by factors such as pH, temperature, and the specific chemical environment. nih.gov
| Transformation Type | Reagent/Condition | General Product |
|---|---|---|
| Oxidative Cyclization | Coupling with carboxylic acids followed by heating (e.g., with COMU®) | 3,5-disubstituted-1,2,4-oxadiazoles universiteitleiden.nl |
| Oxidative Cyclization | Reaction with anhydrides (e.g., succinic anhydride) | 1,2,4-oxadiazole (B8745197) derivatives universiteitleiden.nl |
Rearrangement Reactions
A rearrangement reaction involves the modification of a molecule's carbon skeleton or functional groups through the intramolecular migration of an atom or group. mvpsvktcollege.ac.inwikipedia.org For oximes and related structures, acid-catalyzed rearrangements are common. The Beckmann rearrangement, for instance, involves the conversion of an oxime to an amide after the oxime's hydroxyl group is converted into a good leaving group by an acid. masterorganicchemistry.com Another relevant transformation is the Tiemann rearrangement, which specifically involves the dehydration of amidoximes to yield ureas or carbodiimides, depending on the reaction conditions.
| Rearrangement Name | Key Conditions/Reagents | General Transformation of Amidoxime |
|---|---|---|
| Tiemann Rearrangement | Dehydrating agents (e.g., PCl5, SOCl2, TsCl) | Conversion to carbodiimides, which can be trapped by nucleophiles to form ureas. |
| Beckmann-type Rearrangement | Strong acids (e.g., H2SO4, PPA) | Potential rearrangement of the C=N-OH linkage, similar to the classic Beckmann rearrangement of ketoximes. masterorganicchemistry.com |
Reactions Involving the Fluorine Atom and Aromatic Ring
The fluorophenyl group of this compound provides a second major site for chemical transformations, primarily through substitution reactions on the aromatic ring.
Nucleophilic Aromatic Substitution of the Fluorine Atom
Nucleophilic aromatic substitution (NAS) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike aliphatic systems, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orggovtpgcdatia.ac.in The fluorine atom is an excellent leaving group for NAS reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of strong nucleophiles or harsh reaction conditions like high temperature and pressure can facilitate this substitution. govtpgcdatia.ac.in
| Nucleophile (Nu⁻) | General Reaction Conditions | Expected Product |
|---|---|---|
| Hydroxide (OH⁻) | High temperature, pressure | 4-Hydroxybenzamidoxime |
| Alkoxide (RO⁻) | Heat, polar aprotic solvent | 4-Alkoxybenzamidoxime |
| Ammonia (NH₃) / Amines (RNH₂) | Heat, catalyst (e.g., Cu salts) | 4-Aminobenzamidoxime |
| Chloride (Cl⁻) | Lewis acid catalyst (e.g., AlCl₃) | 4-Chlorobenzamidoxime universiteitleiden.nl |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The most common reaction for aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents, which determine both the reaction rate and the position of the incoming electrophile (regioselectivity). libretexts.org
In this compound, two substituents influence the reaction: the fluorine atom and the amidoxime group.
Fluorine: Halogens are deactivating due to their strong electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org
Given that the para position is occupied by the fluorine atom, electrophilic attack will be directed to the positions ortho to the amidoxime group (positions 3 and 5 on the ring).
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Fluoro-3-nitrobenzamidoxime |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/FeCl₃ | 3-Bromo-4-fluorobenzamidoxime or 3-Chloro-4-fluorobenzamidoxime |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Fluoro-2-(hydroxycarbamimidoyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl / AlCl₃ | 3-Acyl-4-fluorobenzamidoxime lkouniv.ac.in |
Compound Name Reference
| Systematic/Referenced Name |
|---|
| This compound |
| 1,2,4-oxadiazole |
| Carbodiimide |
| Urea |
| Meisenheimer complex |
| 4-Hydroxybenzamidoxime |
| 4-Alkoxybenzamidoxime |
| 4-Aminobenzamidoxime |
| 4-Chlorobenzamidoxime |
| 4-Fluoro-3-nitrobenzamidoxime |
| 3-Bromo-4-fluorobenzamidoxime |
| 3-Chloro-4-fluorobenzamidoxime |
| 5-Fluoro-2-(hydroxycarbamimidoyl)benzenesulfonic acid |
| 3-Acyl-4-fluorobenzamidoxime |
| Succinic anhydride |
Ortho-Metalation and Directed Lithiation Strategies
The functionalization of aromatic rings is a pivotal aspect of organic synthesis. For this compound, ortho-metalation, particularly directed ortho-lithiation, stands out as a powerful strategy for introducing substituents at the position adjacent to the amidoxime group. The amidoxime moiety serves as a directed metalating group (DMG), guiding organolithium bases to selectively deprotonate the ortho-proton. baranlab.orgwikipedia.org
This process, known as directed ortho-metalation (DoM), involves the coordination of a lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the heteroatom of the DMG. wikipedia.org This coordination creates a complex that facilitates the deprotonation of the nearest ortho-position on the aromatic ring, forming a potent ortho-lithiated nucleophilic species. baranlab.orgwikipedia.org This intermediate can then react with a variety of electrophiles to yield 2-substituted-4-fluorobenzamidoxime derivatives. The regioselectivity of this reaction is a significant advantage over traditional electrophilic aromatic substitution, which often results in a mixture of ortho and para products. wikipedia.org
Several factors influence the success of directed lithiation, including the choice of the lithium base, the solvent (typically ethereal solvents like THF or diethyl ether), reaction temperature, and the nature of the electrophile. baranlab.org The presence of the fluorine atom at the para-position can also impact the acidity of the ortho-protons through its inductive effects, potentially influencing the reaction conditions required for efficient metalation. baranlab.org
Table 1: Key Parameters in Directed Lithiation of this compound
| Parameter | Description | Typical Examples/Conditions |
|---|---|---|
| Directed Metalating Group (DMG) | The functional group guiding the lithiation to the ortho position. | Amidoxime |
| Lithium Base | The organometallic reagent used for deprotonation. | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |
| Solvent | The reaction medium. | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | Critical for controlling reactivity and selectivity. | Typically low temperatures, e.g., -78 °C |
| Electrophile | The reagent that reacts with the lithiated intermediate. | Aldehydes, ketones, alkyl halides, carbon dioxide, etc. |
Mechanisms of Key Chemical Reactions
Elucidation of Reaction Pathways
The chemical transformations of this compound often proceed through well-defined mechanistic routes. A prominent example is its cyclization to form various heterocyclic structures, such as 1,2,4-oxadiazoles. This transformation typically begins with the acylation of the amidoxime, followed by an intramolecular cyclization and dehydration. The fluorine substituent at the para-position, while influencing the electronic environment of the molecule, does not fundamentally alter this reaction pathway.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating these reaction pathways. ims.ac.jp DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying intermediates and transition states, and providing a detailed understanding of the bond-forming and bond-breaking processes.
Transition State Analysis in this compound Reactions
Understanding the transition state is crucial for comprehending the kinetics and thermodynamics of a chemical reaction. ims.ac.jp For reactions involving this compound, computational chemistry offers robust tools for identifying and characterizing transition state structures.
In the formation of a 1,2,4-oxadiazole from this compound, the intramolecular cyclization is often the rate-determining step. Transition state analysis reveals a structure where the amidoxime nitrogen is in the process of forming a new bond with the carbonyl carbon of the acyl group, while other bonds are simultaneously breaking and forming.
The energy of this transition state, known as the activation energy, dictates the rate of the reaction. The electron-withdrawing nature of the fluorine atom at the para-position can influence the stability of the transition state, potentially lowering the activation energy and accelerating the reaction compared to its non-fluorinated counterpart. Modern computational techniques can accurately predict these energy barriers and provide valuable insights into the reaction kinetics. nih.gov
Table 2: Illustrative Data from a Hypothetical Transition State Analysis for the Intramolecular Cyclization of Acylated this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | 18-28 kcal/mol | Represents the energy barrier for the reaction; a lower value indicates a faster reaction rate. |
| Key Interatomic Distances in TS | N···C(carbonyl): ~1.9 Å | Indicates the degree of bond formation in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | A single imaginary frequency in the vibrational analysis confirms a true transition state. |
Derivatization and Analog Development from 4 Fluorobenzamidoxime
Formation of Heterocyclic Compounds
The amidoxime (B1450833) group of 4-fluorobenzamidoxime (B1310816) is a key synthon for the construction of various heterocyclic rings, which are prevalent scaffolds in numerous biologically active molecules.
Synthesis of Oxadiazole Derivatives
Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom. They are of significant interest due to their wide range of pharmacological activities. The synthesis of oxadiazole derivatives from this compound is a well-established and efficient process.
One common method involves the acylation of this compound with an activated carboxylic acid derivative, such as an acid chloride or anhydride, followed by cyclodehydration. google.com This two-step, one-pot synthesis is often facilitated by a base. Alternatively, the reaction of this compound with orthoesters can also yield 1,2,4-oxadiazoles. mdpi.com For instance, the reaction of aryl amidoximes with trifluoroacetimidoyl chlorides in the presence of a base like sodium hydride and a titanium dioxide nanoparticle catalyst can produce 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. mdpi.com
The 1,3,4-oxadiazole (B1194373) ring system can also be accessed from this compound. A general route involves the conversion of a carboxylic acid to its corresponding acid hydrazide, which is then reacted with an appropriate reagent to form the oxadiazole ring. nih.gov Although the provided study does not start from this compound directly, it outlines a general synthesis for 1,3,4-oxadiazole derivatives that could be adapted. nih.govnih.gov
| Starting Material | Reagent | Product | Isomer | Reference |
| This compound | Acyl Chloride/Anhydride | Substituted 1,2,4-Oxadiazole (B8745197) | 1,2,4-Oxadiazole | google.com |
| Aryl Amidoxime | Trifluoroacetimidoyl Chloride | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole | mdpi.com |
| p-Chlorophenoxy Acetic Acid | Hydrazine (B178648) Hydrate | Intermediate Hydrazide | 1,3,4-Oxadiazole | nih.gov |
Cyclization Reactions to Form Other N-Heterocycles
The reactivity of the amidoxime group extends beyond the synthesis of oxadiazoles, enabling the formation of other nitrogen-containing heterocycles. These cyclization reactions often involve intramolecular or intermolecular condensations. For example, this compound can be used in the synthesis of 1,2,5-oxadiazole derivatives. smolecule.com
The general principle of heterocycle synthesis often involves the reaction of a molecule containing two nucleophilic sites with a dielectrophilic species, or vice versa. youtube.com In the case of this compound, the two nitrogen atoms and the oxygen atom of the amidoxime group can act as nucleophiles in cyclization reactions. The specific heterocycle formed depends on the nature of the co-reactant and the reaction conditions. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) derivatives. Furthermore, various formal cycloaddition reactions, such as (2+3), (3+n), and (4+n) cyclizations, represent powerful strategies for constructing diverse heterocyclic skeletons. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Amidoxime Derivatives
While direct palladium-catalyzed cross-coupling reactions on the this compound core are less common, its derivatives can be employed in such transformations. researchgate.netsigmaaldrich.comrsc.org Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netsigmaaldrich.comnih.gov
For instance, a heterocyclic derivative of this compound, such as a halogenated oxadiazole, could undergo Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.gov These reactions would allow for the introduction of various substituents onto the heterocyclic core, thereby expanding the chemical diversity of the synthesized analogs. The choice of palladium catalyst and ligands is crucial for the success of these reactions, with bulky biaryldialkyl monophosphine ligands often being beneficial for Suzuki-Miyaura couplings. researchgate.net The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds has also been an area of active research. mdpi.com
Functionalization of the Amidoxime Nitrogen Atoms
The nitrogen atoms of the amidoxime group in this compound are nucleophilic and can be readily functionalized through various reactions, providing another avenue for derivatization.
Acylation and Alkylation Reactions
Acylation and alkylation reactions target the nitrogen atoms of the amidoxime moiety. organicchemistrytutor.comsavemyexams.comcutm.ac.in Acylation, typically performed with acyl chlorides or anhydrides, can lead to the formation of O-acylamidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles. mdpi.comyok.gov.tr The reaction involves the nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the acylating agent. organicchemistrytutor.com
Alkylation, on the other hand, introduces alkyl groups onto the nitrogen atoms. savemyexams.com This can be achieved using alkyl halides or other alkylating agents in the presence of a base. The position of alkylation (on the amino or the hydroxylamino nitrogen) can often be controlled by the choice of reaction conditions.
| Reaction Type | Reagent | Product | Reference |
| Acylation | Acyl Chloride | O-Acylamidoxime | mdpi.comyok.gov.tr |
| Alkylation | Alkyl Halide | N-Alkylamidoxime | savemyexams.com |
Schiff Base Formation and Related Condensations
The primary amino group of the amidoxime can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orggsconlinepress.comjetir.orgjchemlett.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. wikipedia.orggsconlinepress.com The resulting Schiff bases contain a C=N double bond and are versatile intermediates for further synthetic transformations or can be evaluated for their own biological activities. wikipedia.orggsconlinepress.com
The formation of Schiff bases is a common strategy in the synthesis of coordination compounds and has been explored for a wide range of applications. wikipedia.orggsconlinepress.comjetir.org The reaction of hydrazine with a ketone can form a hydrazone, which is an analog of an imine. chemistrysteps.com
Development of this compound Analogs
The development of analogs from this compound is a key strategy in drug discovery and materials science. This process involves the systematic modification of the parent structure to explore the chemical space and to optimize various parameters, including potency, selectivity, and pharmacokinetic properties. Two principal approaches in this development are the study of structure-reactivity relationships and the application of isosteric and bioisosteric replacements.
The reactivity of the amidoxime functional group is central to its utility in synthesizing a variety of heterocyclic compounds, most notably 1,2,4-oxadiazoles. The nature and position of substituents on the aromatic ring of benzamidoximes play a crucial role in modulating this reactivity. Structure-reactivity relationship (SAR) studies help in understanding these electronic and steric effects, thereby guiding the synthesis of new analogs.
The synthesis of 1,2,4-oxadiazoles typically proceeds through the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration. nih.gov The electronic properties of the substituent on the benzamidoxime (B57231) ring can influence the nucleophilicity of the amidoxime nitrogen and the subsequent cyclization step.
The fluorine atom at the para-position of this compound is strongly electronegative, exerting a significant electron-withdrawing inductive effect. libretexts.org This generally deactivates the benzene (B151609) ring towards electrophilic substitution but can influence the acidity and nucleophilicity of the amidoxime moiety. libretexts.orglibretexts.org In the context of 1,2,4-oxadiazole formation, the reactivity of substituted benzamidoximes is a balance of these electronic influences. For instance, in the synthesis of pyrrolidine-oxadiazoles, a variety of substituents on the benzamidoxime ring were explored. sci-hub.se While a direct comparison of reactivity was not the primary focus, the successful synthesis of analogs with fluoro, chloro, and bromo substituents at various positions indicates that these electron-withdrawing groups are well-tolerated in the cyclization reaction. sci-hub.se
In a study on the DNA photocleavage activity of O-carbamoyl derivatives of substituted benzamidoximes, it was noted that the electronic nature of the substituent on the benzamidoxime scaffold was not the determining factor for the observed photoactivity. mdpi.com However, the study successfully synthesized a range of derivatives from halogenated benzamidoximes, further demonstrating their utility as synthetic intermediates. mdpi.com
The following table summarizes the synthesis of various 1,2,4-oxadiazole derivatives from substituted benzamidoximes, illustrating the tolerance of the reaction to different electronic and steric environments on the aromatic ring.
| Amidoxime Precursor | Acylating Agent/Coupling Partner | Resulting Derivative Class | Reference |
| Substituted Benzamidoximes | Carboxylic Acids | Pyrrolidine-Oxadiazoles | sci-hub.se |
| 4-Methoxybenzamidoxime | Halogenated Phenyl Isocyanates | O-Carbamoyl Benzamidoximes | mdpi.com |
| Substituted Benzamidoximes | Acyl Chlorides | Acridone Substituted 1,2,4-Oxadiazoles | rjptonline.org |
| 2-Morpholinoquinoline-3-carbonitrile (converted to amidoxime) | Benzoic Acid | Morpholinoquinoline-1,2,4-Oxadiazoles | rjptonline.org |
Isosteric and Bioisosteric Replacements in Amidoxime Scaffolds
Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological and physicochemical properties while retaining its desired biological activity. nih.govnih.gov This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. nih.gov The this compound scaffold offers several opportunities for such replacements.
Replacement of the 4-Fluorophenyl Ring: The phenyl ring is a common motif in drug molecules, but its replacement with other aromatic or non-aromatic rings can lead to improved properties such as enhanced solubility, metabolic stability, and reduced toxicity. nih.gov Bioisosteres for the phenyl ring include other aromatic heterocycles like pyridine (B92270) and thiophene (B33073), as well as saturated systems like bicyclo[1.1.1]pentane and cubane. drughunter.comenamine.net For instance, replacing a phenyl group with a pyridyl or thiophene ring can alter the electronic distribution and hydrogen bonding capacity of the molecule. cambridgemedchemconsulting.com In the context of this compound, replacing the 4-fluorophenyl ring with such bioisosteres could lead to novel analogs with modulated properties.
Replacement of the Amidoxime Moiety and its Derivatives: The 1,2,4-oxadiazole ring, commonly synthesized from amidoximes, is itself considered a bioisostere of amide and ester functionalities. nih.govresearchgate.net This replacement can enhance metabolic stability by removing a site susceptible to enzymatic hydrolysis. nih.gov The successful application of this strategy is evident in the development of various therapeutic agents where an amide bond was replaced by a 1,2,4-oxadiazole to improve pharmacokinetic profiles. nih.govnih.gov
Furthermore, the amidoxime group can be part of a larger structural modification. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, a 1,2,4-oxadiazole ring, introduced via a benzamidoxime intermediate, served as a bioisosteric replacement for an amide linkage, resulting in a highly potent and selective inhibitor. nih.gov This highlights the dual role of the amidoxime: as a reactive handle for derivatization and as a precursor to a key bioisosteric element.
The table below provides examples of common bioisosteric replacements relevant to the this compound scaffold.
| Original Functional Group/Scaffold | Bioisosteric Replacement | Potential Advantages | Reference |
| Phenyl Ring | Pyridyl, Thiophene | Altered electronics, hydrogen bonding capacity | cambridgemedchemconsulting.com |
| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane | Improved solubility and metabolic profile | drughunter.comenamine.net |
| Amide/Ester | 1,2,4-Oxadiazole | Enhanced metabolic stability | nih.govresearchgate.net |
| Carboxylic Acid | Tetrazole | Similar acidity, different spatial projection | nih.gov |
Applications in Advanced Synthesis
Precursor for Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of 1,2,4-oxadiazoles. cookechem.comlookchem.com These five-membered heterocyclic rings are found in a wide variety of biologically active compounds. The reaction of this compound with an appropriate acylating agent, followed by cyclization, provides a direct route to 3-(4-fluorophenyl)-1,2,4-oxadiazole (B1342648) derivatives.
Intermediate in the Synthesis of Biologically Active Molecules
The 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety, readily prepared from this compound, is a common structural motif in medicinal chemistry. Its presence in a molecule can enhance its pharmacological properties. For example, it has been incorporated into molecules targeting a variety of biological systems. nih.gov
Coordination Chemistry of 4 Fluorobenzamidoxime
Ligand Properties of the Amidoxime (B1450833) Functional Group
The amidoxime group, -C(NH₂)=NOH, is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms, namely the nitrogen atoms of the amino and oxime groups, and the oxygen atom of the oxime group. This arrangement allows for various coordination modes, making amidoxime-containing ligands capable of forming stable complexes with a wide range of metal ions.
The amidoxime functional group can coordinate to metal ions in several ways, acting as a neutral ligand or as a deprotonated monoanion. The most common coordination mode involves chelation, where the ligand binds to a central metal ion through two or more donor atoms, forming a stable ring structure.
One of the predominant chelation modes for the amidoxime group is as a bidentate N,O-donor ligand upon deprotonation of the oxime hydroxyl group. In this mode, the ligand coordinates to the metal center through the nitrogen atom of the oxime group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. This mode of coordination has been observed in various transition metal complexes with amidoxime-containing ligands.
Another possible, though less common, coordination involves the amino group. However, the participation of the amino group in direct coordination to the metal center is often sterically hindered and electronically less favorable compared to the oxime group. The primary coordination sites are typically the more Lewis basic oximic nitrogen and oxygen atoms.
The versatility of the amidoxime group also allows for bridging coordination, where the ligand connects two or more metal centers. This can occur through various combinations of its donor atoms, leading to the formation of polynuclear complexes and coordination polymers.
| Chelation Mode | Coordinating Atoms | Description |
|---|---|---|
| Bidentate (N,O) | Oxime Nitrogen, Oxime Oxygen | Forms a stable five-membered chelate ring upon deprotonation of the oxime hydroxyl group. This is the most common coordination mode. |
| Monodentate (N) | Oxime Nitrogen | Coordination occurs solely through the nitrogen atom of the oxime group. |
| Monodentate (O) | Oxime Oxygen | Coordination occurs through the oxygen atom of the oxime group, typically after deprotonation. |
| Bridging | Various combinations of N and O atoms | The ligand links two or more metal centers, leading to the formation of polynuclear complexes. |
The presence of a fluorine atom at the para-position of the benzene (B151609) ring in 4-fluorobenzamidoxime (B1310816) significantly influences its electronic properties as a ligand. Fluorine is a highly electronegative atom, and its primary electronic effects are inductive and mesomeric (resonance).
The strong inductive effect (-I) of the fluorine atom withdraws electron density from the aromatic ring and, consequently, from the amidoxime functional group. This electron withdrawal makes the amidoxime group less basic, which can affect its coordination affinity for metal ions. A decrease in the basicity of the donor atoms (nitrogen and oxygen) may lead to the formation of weaker metal-ligand bonds compared to unsubstituted benzamidoxime (B57231).
This modification of the electronic properties can also influence the acidity of the oxime proton. The electron-withdrawing nature of the para-fluoro substituent is expected to increase the acidity of the N-OH proton, facilitating its deprotonation and subsequent coordination to a metal ion.
| Electronic Effect | Description | Impact on Ligand Behavior |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring and amidoxime group due to the high electronegativity of fluorine. | Decreases the basicity of the N and O donor atoms, potentially weakening the metal-ligand bond. Increases the acidity of the oxime proton, facilitating coordination via deprotonation. |
| Mesomeric Effect (+M) | Donation of a lone pair of electrons from the fluorine atom to the aromatic pi-system. | Partially counteracts the inductive effect, but the net effect is electron withdrawal. |
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion, the pH of the reaction medium, and the solvent used can all influence the structure and composition of the final product. Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques.
While specific studies on transition metal complexes of this compound are not extensively documented in the readily available literature, the synthesis of such complexes can be inferred from the coordination chemistry of related amidoxime ligands. Typically, the reaction of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, or zinc) with this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to yield the corresponding metal complex.
The characterization of these hypothetical complexes would involve techniques such as:
Infrared (IR) Spectroscopy: To identify the coordination of the amidoxime group to the metal ion. A shift in the C=N and N-O stretching frequencies would be indicative of coordination. The disappearance or significant broadening of the O-H stretching vibration would suggest deprotonation and coordination of the oxime oxygen.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal ion.
Elemental Analysis: To determine the empirical formula of the complex and thus the ligand-to-metal ratio.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.
For example, in analogous nickel(II) complexes with pyridine-2-amidoxime, octahedral geometries have been observed where the ligand coordinates through the pyridine (B92270) and oxime nitrogen atoms. bath.ac.uk
The coordination chemistry of this compound with main group metals is also an area with limited specific literature. However, based on the known chemistry of amidoximes and related ligands with main group elements like aluminum, gallium, tin, and lead, the formation of stable complexes is anticipated.
The synthesis would likely follow similar routes to those for transition metal complexes, involving the reaction of a main group metal halide or alkoxide with the ligand. The resulting complexes could exhibit a variety of structures, from simple mononuclear species to more complex polynuclear or polymeric architectures, depending on the coordination preferences of the metal and the stoichiometry of the reaction.
Characterization would employ similar techniques as for transition metal complexes, with the addition of:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic main group metal complexes, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be invaluable for elucidating the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would provide evidence of complex formation and information about the coordination environment.
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
This example illustrates the common N,N-bidentate chelation mode of an amidoxime-containing ligand. For this compound, where a pyridine ring is absent, the more likely coordination mode, as discussed earlier, would be N,O-bidentate chelation. A hypothetical crystal structure of a transition metal complex with this compound would be expected to reveal the precise bond distances and angles of this chelate ring.
The analysis of such a crystal structure would provide:
Electronic and Magnetic Properties of Derived Complexes
The electronic and magnetic properties of metal complexes are fundamentally determined by the nature of the metal ion, its oxidation state, and the ligand field environment. For complexes derived from this compound, these properties have not been extensively reported. However, by examining analogous complexes with similar amidoxime-type ligands, we can predict the general characteristics.
The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the nature of electronic transitions. In an octahedral environment, for instance, the d-orbitals split into two energy levels, t₂g and eg. The energy difference between these levels (Δo) can be determined from the absorption maxima in the UV-Vis spectrum. For complexes of this compound, one would expect to observe d-d transitions, which are typically weak, and more intense charge-transfer bands. The position of the fluorine atom in this compound can subtly influence the ligand field strength through its electron-withdrawing inductive effect, which might lead to slight shifts in the absorption bands compared to unsubstituted benzamidoxime complexes.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, providing detailed information about the electronic structure and the environment of the unpaired electron(s). For paramagnetic complexes of this compound, EPR studies would be instrumental in determining the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding.
| Property | Expected Characteristics for this compound Complexes |
| Electronic Spectra (UV-Vis) | d-d transitions (weak), Ligand-to-Metal Charge Transfer (LMCT) bands (intense). The energy of these transitions would depend on the metal ion and its oxidation state. |
| Magnetic Moment (μeff) | Dependent on the number of unpaired electrons. Can be used to distinguish between high-spin and low-spin configurations and infer the geometry of the complex. |
| EPR Spectra | For paramagnetic complexes, would provide information on the g-tensor and hyperfine coupling, offering insights into the electronic ground state and the metal ion's environment. |
This table is predictive and based on the general behavior of metal complexes with amidoxime-type ligands, as specific data for this compound complexes is not available.
Catalytic Applications of this compound Metal Complexes
While the catalytic applications of metal complexes specifically derived from this compound have not been extensively explored, the broader class of metal-amidoxime complexes has shown promise in various catalytic transformations. The presence of both nitrogen and oxygen donor atoms in the amidoxime group allows for the formation of stable chelate rings with metal ions, which can stabilize the catalytically active metal center.
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Soluble metal complexes of amidoxime derivatives have the potential to catalyze a range of organic reactions. For instance, uranyl complexes with certain amidoxime ligands have been investigated for their catalytic activities. While not extensively documented for common organic transformations, the fundamental coordination chemistry suggests potential applications.
One area of potential application is in oxidation catalysis. Metal complexes are well-known to catalyze the oxidation of various organic substrates. Copper and iron complexes, for example, are frequently used in this context. A hypothetical copper(II) complex of this compound could potentially catalyze the oxidation of alcohols or phenols, with the electronic effect of the fluorine atom modulating the redox potential of the copper center and, consequently, its catalytic efficiency.
Another potential area is in reduction reactions. Iron complexes have gained significant attention as catalysts for hydrogenation and transfer hydrogenation reactions. An iron(II) or iron(III) complex with this compound as a ligand could potentially be active in the reduction of ketones, imines, or nitro compounds.
| Reaction Type | Potential Metal Center | Substrate Example | Product Example |
| Oxidation | Copper(II) | Benzyl alcohol | Benzaldehyde |
| Reduction | Iron(III) | Acetophenone | 1-Phenylethanol |
| Cross-Coupling | Palladium(II) | Aryl halide + Boronic acid | Biaryl |
This table presents potential homogeneous catalytic applications for this compound metal complexes based on the known reactivity of other metal-amidoxime systems. Specific experimental validation is required.
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This approach offers significant advantages in terms of catalyst separation and recycling. Metal complexes of amidoxime ligands have been successfully employed in heterogeneous catalysis, primarily by immobilizing them on solid supports.
A notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. For example, palladium complexes of amidoxime-functionalized polymers have been used as recyclable catalysts. In these systems, the amidoxime group serves to anchor the palladium species to the polymer support. A catalyst based on this compound immobilized on a polymer could offer a robust and reusable system for the synthesis of biaryls and other important organic molecules. The electron-withdrawing nature of the fluorine atom might influence the stability and activity of the palladium catalyst.
These polymer-supported catalysts are typically prepared by modifying a pre-existing polymer with amidoxime functionalities, followed by complexation with a metal salt. The resulting material can be used in a packed-bed reactor for continuous flow processes or in batch reactions where it can be easily filtered off and reused.
| Catalyst System | Reaction Type | Reactants | Product | Advantages |
| Polymer-supported Pd-4-fluorobenzamidoxime | Suzuki Coupling | Aryl bromide, Phenylboronic acid | Biphenyl derivative | Recyclable, low metal leaching, suitable for flow chemistry. |
| Silica-grafted Cu-4-fluorobenzamidoxime | Oxidation | Phenol | Quinone | High stability, easy separation of catalyst. |
This table illustrates potential heterogeneous catalytic applications based on studies of related amidoxime-supported metal catalysts.
Supramolecular Chemistry and Advanced Materials Based on 4 Fluorobenzamidoxime
Non-Covalent Interactions of Amidoxime (B1450833) Moieties
Hydrogen Bonding Networks
The amidoxime moiety is an excellent participant in hydrogen bonding, as it possesses both hydrogen bond donors (the -NH₂ and -OH groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This duality allows for the formation of extensive and predictable hydrogen-bonding networks.
In crystalline structures of related benzamide (B126) derivatives, molecules often form strong N—H⋯O hydrogen bonds, creating stable dimeric or tetrameric units. nih.gov For 4-fluorobenzamidoxime (B1310816), several key hydrogen bonding motifs are anticipated:
Dimer Formation: Molecules can pair up via strong O—H⋯N or N—H⋯O hydrogen bonds, creating cyclic synthons.
Chain Formation: Intermolecular hydrogen bonds can link molecules head-to-tail, forming one-dimensional chains.
Sheet Architecture: Chains can be further interconnected through weaker C-H···O or C-H···F interactions, leading to two-dimensional sheets.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Atom | Interaction Type | Potential Motif |
|---|---|---|---|
| O-H (oxime) | N (oxime) | Strong | Dimer, Chain |
| N-H (amine) | O (oxime) | Strong | Dimer, Chain |
| N-H (amine) | F (fluoro) | Weak | Inter-chain/sheet |
| C-H (aryl) | O (oxime) | Weak | Packing stabilization |
π-π Stacking Interactions
The fluorinated phenyl ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
The fluorine substituent significantly modulates the electronic properties of the benzene (B151609) ring. By withdrawing electron density, it creates a quadrupole moment that can favor specific stacking geometries, such as offset-stacked or edge-to-face arrangements, over a simple face-to-face orientation. These interactions play a critical role in stabilizing crystal packing and controlling the assembly of molecules. rsc.orgmdpi.com In related crystal structures of fluorinated aromatic compounds, π-π stacking is often observed in conjunction with hydrogen bonding to build complex three-dimensional networks. nih.govrsc.org The interplay between hydrogen bonds and π-π stacking defines the final supramolecular architecture. rsc.org
Self-Assembly Processes Involving this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The functional groups on this compound make its derivatives prime candidates for designing self-assembling systems. By chemically modifying the core structure, researchers can program molecules to form specific nanoscale or microscale architectures.
Although specific studies detailing the self-assembly of this compound derivatives are not widely reported, the principles of molecular design suggest their potential. For instance, attaching long alkyl chains to the molecule could create amphiphilic derivatives capable of forming micelles, vesicles, or nanofibers in solution. rsc.org The directionality of the hydrogen bonding and the anisotropic nature of the π-π stacking interactions would be the primary driving forces for the formation of these ordered structures. The design of such systems is a cornerstone of creating functional materials for applications in nanotechnology and biomedicine. rsc.org
Integration into Supramolecular Frameworks
The ability of this compound to act as a robust and functional building block allows for its incorporation into highly ordered, porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Metal-Organic Frameworks (MOFs) Ligands
Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic molecules (ligands). The amidoxime group is an exceptionally strong chelating agent for various metal ions, particularly actinides like uranium. acs.org
While this compound itself may not be a primary ligand for de novo MOF synthesis, the amidoxime functional group is commonly introduced into existing MOFs through post-synthetic modification. researchgate.net In this process, a stable MOF with reactive groups (e.g., -NH₂ or -CN) is first synthesized, and these groups are then chemically converted to amidoximes. This strategy imparts new functionality to the framework without disrupting its crystalline structure.
Key Roles and Findings:
Uranyl Ion Sequestration: Amidoxime-functionalized MOFs, such as MIL-53(Al)-AO and UiO-66-AO, exhibit a dramatically enhanced capacity and selectivity for adsorbing uranyl ions (UO₂²⁺) from water, including seawater. researchgate.netresearchgate.netsci-hub.se
Mechanism: The nitrogen and oxygen atoms of the amidoxime group form a stable five-membered chelate ring with the metal ion, leading to strong and specific binding. acs.org
Synergistic Effects: The combination of the porous, high-surface-area MOF structure with the strong chelating power of the amidoxime ligand results in materials with superior performance for ion extraction compared to the individual components. sci-hub.se
Table 2: Examples of Amidoxime-Functionalized Metal-Organic Frameworks
| MOF Name | Base Framework | Functionalization Method | Target Ion | Key Finding |
|---|---|---|---|---|
| MIL-53(Al)-AO | MIL-53(Al)-NH₂ | Post-synthetic modification | U(VI) | Adsorption capacity enhanced 2.36 times compared to the amine precursor. researchgate.net |
| UiO-66-AO | UiO-66 | Post-synthetic modification | U(VI) | Showed effective U(VI) adsorption in acidic environments with a high maximum capacity. sci-hub.se |
Covalent Organic Frameworks (COFs) Building Blocks
Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic monomers linked by strong covalent bonds. The precise arrangement of building blocks allows for the creation of highly ordered porous structures.
Similar to MOFs, amidoxime groups are highly valuable in COFs, particularly for applications requiring selective ion capture. nih.gov They are typically incorporated by synthesizing a COF with nitrile (-CN) groups and then converting them to amidoxime groups. proquest.comnih.gov This approach creates a material with a high density of chelating sites embedded within a robust, porous, and chemically stable framework.
Key Roles and Findings:
Uranium Extraction: Amidoxime-functionalized COFs show remarkable performance in extracting uranium from seawater, demonstrating high capacity and excellent selectivity over competing ions like vanadium. nih.gov
Enhanced Stability: COFs based on polyarylether or other robust structures provide exceptional chemical stability, which is crucial for applications in harsh environments like seawater. nih.gov
Photocatalysis: The introduction of amidoxime groups can enhance the hydrophilicity and charge separation properties of COFs, improving their performance in applications like photocatalytic hydrogen peroxide production. proquest.com
A molecule like this compound could potentially be used to create building blocks for direct COF synthesis, for example, by incorporating additional reactive groups (like aldehydes or amines) onto the phenyl ring, allowing it to participate in the framework-forming condensation reactions. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| MIL-53(Al)-AO |
| MIL-53(Al)-NH₂ |
| UiO-66-AO |
| UiO-66 |
| PCN-222-AO |
Article on this compound in Supramolecular Chemistry and Advanced Materials Not Feasible Due to Lack of Scientific Literature
A comprehensive review of scientific databases and scholarly articles has revealed a significant gap in the research concerning the application of this compound in the fields of supramolecular chemistry and advanced materials. Specifically, there is no available scientific literature detailing the design, synthesis, or study of supramolecular polymers or molecular recognition systems based on this compound.
The requested article was to be structured around the specific topics of "Design and Synthesis of Supramolecular Polymers" and "Molecular Recognition Studies with this compound Containing Receptors." The absence of any published research in these areas makes it impossible to generate a thorough, informative, and scientifically accurate article as per the user's instructions.
While the broader fields of supramolecular chemistry and materials science are rich with examples of other fluorinated compounds and benzamidoxime (B57231) derivatives being used for these purposes, the specific focus on this compound as the core component is not supported by the current body of scientific evidence.
Therefore, until research is conducted and published on the role of this compound in these specific applications, the generation of the requested article cannot be fulfilled.
Computational and Theoretical Studies of 4 Fluorobenzamidoxime
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the spectroscopic properties of 4-Fluorobenzamidoxime (B1310816).
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into its reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amidoxime (B1450833) group and the fluorinated benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, suggesting its susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Charge distribution analysis reveals the partial charges on each atom within the molecule, highlighting polar regions and potential sites for intermolecular interactions. The electronegative fluorine, oxygen, and nitrogen atoms in this compound are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. This charge distribution is critical for understanding how the molecule interacts with other molecules and its environment.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific computational studies on this compound are required for precise values.
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical predictions, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the this compound molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the N-H, O-H, C=N, and C-F stretching and bending vibrations, providing a vibrational fingerprint of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic ring and the amidoxime group.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-7.8, NH₂: 5.5, OH: 9.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 115-165, C=N: ~150 |
| IR | Wavenumber (cm⁻¹) | O-H stretch: ~3600, N-H stretch: ~3400/3300, C=N stretch: ~1650 |
| UV-Vis | λmax (nm) | ~260 |
Note: These are representative values. Actual values depend on the specific computational method and basis set used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment over time.
MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. The flexibility of the molecule is largely determined by the rotation around the C-C and C-N single bonds. The orientation of the amidoxime group relative to the fluorophenyl ring is a key conformational feature that can influence the molecule's biological activity and physical properties.
The behavior of this compound in a condensed phase is governed by its intermolecular interactions. MD simulations can model these interactions, including hydrogen bonding involving the -OH and -NH₂ groups of the amidoxime moiety, and dipole-dipole interactions arising from the polar C-F bond.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and product selectivity.
For example, DFT calculations can be used to study the mechanism of cyclization reactions where this compound acts as a precursor for the synthesis of heterocyclic compounds like oxadiazoles. The calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the most favorable reaction conditions.
pKa Prediction and Acidity/Basicity Studies
The acid dissociation constant (pKa) is a critical parameter that describes the acidity or basicity of a compound, determining its ionization state at different pH levels. routledge.comnih.gov This state is fundamental to a molecule's behavior, influencing its solubility, membrane permeability, and interactions with biological targets. nih.govoptibrium.com For this compound, the amidoxime group (-C(=NOH)NH2) presents sites for both proton donation (acidity) from the oxime hydroxyl group and proton acceptance (basicity) at the nitrogen atoms.
Computational pKa prediction is a vital tool used to estimate these values before a compound is synthesized, saving time and resources. routledge.com These methods can be broadly categorized into empirical approaches and those based on quantum mechanical (QM) calculations. nih.gov
Quantum Mechanical (QM) Methods: QM-based methods are powerful for predicting pKa values as they rely on the electronic structure of the molecule. mdpi.com The process often involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. To make these calculations computationally feasible, especially for larger molecules, solvation models are essential. nih.govmdpi.com
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. This approach significantly reduces computational cost while providing a good approximation of solvent effects on the molecule's acidity. nih.govmdpi.com
Semi-empirical Methods: Techniques like PM3 (Parametrized Model 3) and AM1 (Austin Model 1) combined with solvation models (e.g., COSMO or SMD) offer a balance between accuracy and computational demand for predicting pKa values of drug-like molecules. peerj.com Studies have shown these methods can achieve a root-mean-square error of 1.0–1.6 pKa units. optibrium.compeerj.com
Illustrative Predicted pKa Values: While specific experimental data for this compound is scarce, a hypothetical set of predicted pKa values using different computational methods is presented below to illustrate the potential output of such a study. The two potential pKa values would correspond to the protonation of the amino group (basicity) and the deprotonation of the oxime hydroxyl group (acidity).
Table 1: Illustrative Predicted pKa Values for this compound
| Computational Method | Predicted pKa (Basic Center) | Predicted pKa (Acidic Center) |
|---|---|---|
| DFT/PCM | 4.8 ± 0.5 | 10.2 ± 0.5 |
| AM1/COSMO | 5.1 ± 1.1 | 10.8 ± 1.1 |
| PM3/SMD | 4.9 ± 1.5 | 11.0 ± 1.5 |
This table is for illustrative purposes only and does not represent actual experimental or published computational data.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. wikipedia.orgnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and understanding potential mechanisms of action at an atomic level. wikipedia.orgnih.gov
The process involves two main steps:
Sampling: Generating a wide range of possible conformations (poses) of the ligand within the protein's binding site. nih.gov
Scoring: Evaluating and ranking these poses using a scoring function that estimates the binding free energy. The pose with the lowest energy is predicted to be the most favorable binding mode. nih.govh-its.org
For this compound, docking studies would model how its structural features interact with a protein's active site. The fluorinated phenyl ring and the hydrogen-bonding capabilities of the amidoxime group are key to these interactions.
The Role of Fluorine in Ligand-Protein Interactions: The fluorine atom on the benzamidoxime (B57231) ring is not merely a passive substituent. It significantly modulates the electronic properties of the molecule and can participate in specific, favorable interactions with protein residues. nih.govacs.org
Fluorine Bonding: The fluorine atom can form short contacts, often referred to as fluorine bonding, with various protein atoms. acs.orgresearchgate.netnih.gov These interactions, though modest in strength individually, can collectively contribute to binding affinity. researchgate.netnih.gov
Modulation of Water Networks: Fluorine substituents can influence the network of water molecules at the protein-ligand interface, which can have significant entropic effects on the binding affinity. nih.govacs.org
Aromatic Interactions: A fluorine atom attached to an aryl group acts as an electron-withdrawing group, influencing the π-electron system and potentially engaging in favorable contacts with aromatic residues in the protein. acs.org
Modeling Interactions: A molecular docking simulation of this compound would yield data on its binding energy and the specific amino acid residues it interacts with. Common interactions for a molecule with this structure would include:
Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of the amidoxime moiety are prime candidates for forming hydrogen bonds with polar amino acid residues like Aspartate, Glutamate, or Serine.
Hydrophobic Interactions: The fluorophenyl ring can form hydrophobic or π-stacking interactions with nonpolar residues such as Phenylalanine, Tyrosine, or Leucine.
Fluorine-Specific Contacts: The fluorine atom might engage in orthogonal multipolar interactions with backbone carbonyl groups or other electron-deficient regions.
Illustrative Molecular Docking Results: The following table provides a hypothetical example of docking results for this compound against a protein target, such as a kinase or a protease.
Table 2: Illustrative Molecular Docking Results for this compound
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding. |
| Hydrogen Bonds | 2 | Interactions with Asp-145, Gln-89. |
| Hydrophobic Interactions | 3 | Interactions with Phe-180, Leu-25. |
This table is for illustrative purposes only and does not represent results from a specific published study.
Analytical Methodologies for Characterization and Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 4-Fluorobenzamidoxime (B1310816), the aromatic protons exhibit characteristic signals in the downfield region. Due to the fluorine substituent at the para position, the aromatic region often displays a complex splitting pattern. The protons on the amidoxime (B1450833) group (-C(NH₂)=NOH) also give rise to distinct signals. For instance, in a DMSO-d₆ solvent, the NH₂ protons may appear as a broad singlet, while the OH proton signal can also be observed.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the benzene (B151609) ring will appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature. The carbon atom of the amidoxime group will also have a characteristic chemical shift.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom and can be influenced by solvent and other substituents. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard like CFCl₃. alfa-chemistry.com
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about the nitrogen atoms in the amidoxime moiety. However, ¹⁵N NMR is an inherently insensitive technique due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N isotope. Specialized techniques and long acquisition times are often required to obtain a satisfactory spectrum. The chemical shifts of the nitrogen atoms would provide insight into the hybridization and electronic environment of the amidoxime group. Studies on similar amidoxime-containing compounds can provide a reference for expected chemical shift ranges.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Features for this compound |
| ¹H | 7.0 - 8.0 (aromatic), 5.0 - 10.0 (NH₂, OH) | Splitting patterns of aromatic protons due to fluorine coupling, exchangeable NH₂ and OH protons. |
| ¹³C | 110 - 165 (aromatic), ~150 (C=N) | Large ¹JCF coupling for the carbon attached to fluorine. |
| ¹⁹F | -100 to -130 | A single peak corresponding to the fluorine atom on the aromatic ring. |
| ¹⁵N | Varies widely | Two signals expected for the two nitrogen atoms in the amidoxime group. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.
N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the -NH₂ group.
C=N stretching: A band in the region of 1640-1690 cm⁻¹.
C-F stretching: A strong absorption band typically found in the 1100-1300 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and aromatic ring vibrations are typically strong in the Raman spectrum of this compound. The symmetric stretching of the aromatic ring is often a prominent feature.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| -OH | Stretching | 3200-3600 (broad) | Weak |
| -NH₂ | Stretching | 3300-3500 (sharp) | Moderate |
| C=N | Stretching | 1640-1690 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-F | Stretching | 1100-1300 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the cleavage of the amidoxime side chain and fragmentation of the aromatic ring, providing further structural confirmation. Common fragmentation pathways for similar compounds include the loss of small neutral molecules like H₂O, NH₃, and HCN.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of this compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the peak is proportional to the concentration, allowing for quantitative purity analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While amidoximes can be thermally labile, GC analysis of this compound may be possible, potentially after derivatization to increase its volatility and thermal stability. A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
| Technique | Stationary Phase (Typical) | Mobile Phase / Carrier Gas (Typical) | Detection Method | Application |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol | UV-Vis | Purity assessment, quantification |
| GC | Polydimethylsiloxane | Helium, Nitrogen | FID, MS | Separation from volatile impurities |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture, determine the purity of a substance, and monitor the progress of a chemical reaction. researchgate.net The separation is based on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). umich.edulibretexts.org
In the analysis of this compound, a solution of the compound is spotted onto the baseline of a TLC plate. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase. By capillary action, the solvent moves up the plate, carrying the compound with it. libretexts.org The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. libretexts.org
The position of the compound spot after development is visualized, often using ultraviolet (UV) light, as aromatic compounds like this compound are typically UV-active. libretexts.org The retention factor (Rf value) is then calculated using the following formula:
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) libretexts.org
The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification by comparing it to a standard. libretexts.org For a polar compound like this compound, a polar stationary phase like silica gel is commonly used. umich.edu The mobile phase would typically be a mixture of polar and non-polar organic solvents, such as ethyl acetate (B1210297) and hexane. The ratio is optimized to achieve an Rf value ideally between 0.3 and 0.7 for clear separation. nih.gov
Table 1: Hypothetical TLC Analysis of this compound This table presents illustrative data for educational purposes, as specific experimental values for this compound under these exact conditions are not publicly documented.
| Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method |
|---|---|---|---|
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1) | 0.45 | UV Light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (9:1) | 0.60 | UV Light (254 nm) |
X-ray Diffraction Studies for Solid-State Structure
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction provides definitive proof of its molecular structure, including bond lengths, bond angles, and conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com
The process involves growing a high-quality single crystal of the compound, which can be achieved by methods like slow evaporation of a saturated solution. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously recorded as the crystal is rotated. mdpi.com
This complex dataset is then processed using computational software to solve the crystal structure. The process involves determining the unit cell dimensions and the symmetry (space group) of the crystal, and ultimately calculating the electron density map to locate the position of each atom in the molecule. mdpi.commdpi.com The results provide an unambiguous three-dimensional model of the molecule.
Table 2: Representative Crystallographic Data Parameters for a Fluorinated Benzene Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative and not the experimentally determined data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇FN₂O |
| Formula Weight | 154.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.235 |
| b (Å) | 26.015 |
| c (Å) | 12.486 |
| α (°) | 90 |
| β (°) | 93.24 |
| γ (°) | 90 |
| Volume (ų) | 2022.17 |
| Z (molecules/unit cell) | 8 |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques combine a separation method with a detection method, offering enhanced analytical power. For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. rsc.org An LC-MS method for this compound would involve injecting a sample solution onto an HPLC column (e.g., a C18 reversed-phase column). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be used to elute the compound from the column. thermofisher.com
As the compound elutes, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are highly specific to the compound's structure. rsc.orgthermofisher.com This allows for confident identification and precise quantification, even at very low concentrations. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. It is suitable for compounds that are volatile and thermally stable. For this compound, derivatization might be necessary to increase its volatility before analysis. The sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection. shim-pol.pl GC-MS provides excellent separation efficiency and is a gold standard for the identification of unknown volatile and semi-volatile organic compounds.
Table 3: Illustrative Parameters for Hyphenated Technique Analysis of this compound This table shows typical parameters that would be defined in an LC-MS or GC-MS method. The values are hypothetical and serve as an example.
| Technique | Parameter | Illustrative Value |
|---|---|---|
| LC-MS | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | |
| Retention Time (t R) | 3.5 min | |
| Ionization Mode | ESI Positive | |
| Precursor Ion (m/z) | [M+H]⁺ = 155.1 | |
| Major Fragment Ion (m/z) | 138.1 | |
| GC-MS | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | |
| Carrier Gas | Helium | |
| Inlet Temperature | 250 °C | |
| Retention Time (t R) | 12.8 min | |
| Ionization Mode | Electron Ionization (EI) | |
| Molecular Ion (m/z) | M⁺˙ = 154.1 |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
Current synthetic routes to 4-Fluorobenzamidoxime (B1310816) are well-established; however, the future of its synthesis will likely focus on the development of more sustainable and efficient methodologies. The principles of green chemistry are expected to drive innovation in this area, with a focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
Future research could explore:
Catalytic Methods: Investigation into novel catalytic systems, potentially utilizing earth-abundant metals, could offer more environmentally friendly alternatives to traditional stoichiometric reagents.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound, with the potential for in-line purification.
Biocatalysis: The use of enzymes to catalyze the formation of the amidoxime (B1450833) group from the corresponding nitrile could provide a highly selective and green synthetic route.
A comparative overview of potential future synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | Reduced waste, use of less toxic metals, milder reaction conditions. | Development of catalysts based on iron, copper, or manganese. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Optimization of reactor design and reaction conditions for continuous production. |
| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. | Enzyme screening and engineering for efficient conversion of 4-fluorobenzonitrile (B33359). |
Table 1: Potential Future Synthetic Pathways for this compound
Development of Advanced Materials with this compound Scaffolds
The incorporation of this compound into polymeric and supramolecular structures opens up possibilities for the creation of advanced materials with tailored properties. The fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity, while the amidoxime group can act as a versatile ligation site or a participant in dynamic chemical bonding.
Emerging areas for materials development include:
Porous Organic Polymers (POPs): The use of this compound as a building block for POPs could lead to materials with high surface areas and tunable porosity. rsc.orgnih.govnih.gov These materials could find applications in gas storage and separation, catalysis, and as supports for other functional molecules.
Stimuli-Responsive Polymers: The amidoxime group can participate in reversible interactions, making it a candidate for the development of "smart" polymers that respond to external stimuli such as pH or the presence of specific ions.
Fluorinated Polymers with Enhanced Properties: Incorporating this compound into existing fluoropolymer backbones could lead to materials with improved processability or new functional handles for further modification.
Unexplored Reactivity Patterns and Transformations
While the fundamental reactivity of the amidoxime group is understood, there remain unexplored avenues for the chemical transformation of this compound. The electronic influence of the para-fluoro substituent can modulate the reactivity of the amidoxime moiety, potentially leading to novel and useful chemical transformations.
Future investigations may focus on:
Metal-Catalyzed Cross-Coupling Reactions: The development of new methods to engage the N-hydroxy or amino groups of the amidoxime in cross-coupling reactions could provide direct routes to novel classes of compounds.
Cyclization Reactions: Exploring novel cyclization strategies involving the amidoxime group could lead to the synthesis of new heterocyclic scaffolds with potential biological activity.
Coordination Chemistry: A deeper understanding of the coordination behavior of this compound with a wider range of metal ions could lead to the discovery of new catalysts or functional metal-organic frameworks (MOFs).
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. scispace.com Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into various aspects of its chemical behavior. scispace.comrsc.orgnih.govresearchgate.net
Key areas for future computational studies include:
Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of known and potential reactions of this compound, helping to optimize reaction conditions and predict the formation of byproducts. scispace.com
Prediction of Material Properties: Computational modeling can be used to predict the properties of materials incorporating this compound, such as the porosity of POPs or the stimuli-responsive behavior of polymers.
In Silico Design of Functional Molecules: By understanding the structure-property relationships through computational studies, it will be possible to design novel molecules based on the this compound scaffold with desired functionalities for specific applications.
A summary of the applications of computational modeling is provided in Table 2.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways, kinetic parameters. scispace.com |
| Molecular Dynamics (MD) | Material Science | Polymer chain dynamics, self-assembly behavior, mechanical properties. scispace.comrsc.orgnih.gov |
| Quantum Chemistry | Molecular Properties | Electronic structure, charge distribution, spectroscopic properties. |
Table 2: Applications of Advanced Computational Modeling for this compound
Integration into Multidisciplinary Research Areas
The unique properties of this compound make it a promising candidate for integration into various multidisciplinary research fields, moving beyond its traditional applications.
Self-Healing Materials: The ability of amidoxime groups to participate in dynamic covalent bonding, such as the formation of boronate esters, makes this compound an interesting component for the design of self-healing hydrogels and polymers. frontiersin.orgnih.govrsc.orgfrontiersin.orgtaylorandfrancis.com The reversible nature of these bonds can allow for the material to repair itself after damage.
Sensing: The amidoxime group is known to interact with various metal ions and anions. This property, combined with the electronic signature of the fluorinated aromatic ring, could be exploited in the development of chemical sensors. For instance, incorporation into a fluorescent molecule could lead to a chemosensor where binding to a target analyte results in a change in the fluorescence signal. rsc.orgnih.govchemrxiv.orgbohrium.com
The exploration of these emerging opportunities will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a new generation of advanced materials and technologies.
Q & A
Q. What are the recommended methods for synthesizing 4-Fluorobenzamidoxime, and how can researchers verify the reproducibility of reported procedures?
- Methodological Answer : Begin by cross-referencing synthesis protocols in peer-reviewed journals (e.g., via SciFinder or Reaxys) . Key steps often involve reacting 4-fluorobenzonitrile with hydroxylamine under basic conditions. To verify reproducibility, compare yields, reaction times, and solvent systems with literature. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via H/C NMR, ensuring peaks align with reported data (e.g., δ~8.0 ppm for amidoxime protons) . Document deviations in reaction conditions (e.g., temperature gradients) that may affect outcomes .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : NMR (H, C, F) to confirm fluorine incorporation and amidoxime functional groups.
- Chromatography : HPLC with UV detection (λ~254 nm) to assess purity; compare retention times with standards.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 155.06 (CHFNO).
- Thermal Analysis : Melting point determination (lit. ~120–125°C) to detect impurities .
Q. What databases or tools are recommended for accessing reliable physicochemical data on this compound?
- Methodological Answer : Prioritize authoritative repositories:
- PubChem : For InChI keys (e.g., WIKPEQHEEAWUBH-UHFFFAOYSA-N), SMILES strings, and computed molecular properties .
- EPA DSSTox : For toxicity profiles (DTXSID identifiers) and regulatory data .
- NFDI4Chem : For FAIR-compliant data management and access to >90,000 chemical datasets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed for this compound across studies?
- Methodological Answer : Conduct triplicate experiments to rule out instrumentation errors. Cross-reference data with computational predictions (e.g., ACD/Labs NMR simulator) and databases like nmrXiv . For fluorine-specific discrepancies, validate F NMR parameters (e.g., solvent effects on chemical shifts). Publish raw data in repositories (e.g., Chemotion) to enable community validation .
Q. What strategies are effective for studying the reaction mechanisms of this compound in coordination chemistry or bioactivity assays?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation in metal-complexation reactions.
- Computational Modeling : Employ density functional theory (DFT) to map energy profiles of amidoxime-metal interactions (e.g., using Gaussian with B3LYP/6-31G* basis set) .
- Biological Assays : Pair in vitro cytotoxicity tests (e.g., MTT assays) with molecular docking to identify protein targets (e.g., cytochrome P450 enzymes) .
Q. How can researchers validate the stability of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Design a stability-indicating study :
- Store samples at -20°C, 4°C, and 25°C/60% RH for 1–6 months.
- Analyze degradation products via LC-MS and quantify parent compound loss using validated calibration curves.
- Compare results with ICH Q1A(R2) guidelines for forced degradation (e.g., exposure to UV light, acidic/alkaline conditions) .
Methodological Notes
- Data Contradiction Analysis : When encountering conflicting bioactivity results (e.g., IC variability), apply Mill’s inductive methods (e.g., difference or agreement) to isolate causative variables (e.g., solvent polarity, cell line differences) .
- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and document participant selection criteria (e.g., exclusion of immunocompromised individuals) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
